Desmethylxanthohumol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-cancer properties:

- Studies suggest that DMX may possess anti-cancer properties. Researchers have observed its ability to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, colon, and prostate cancer cells [].

- Additionally, DMX might inhibit the growth and migration of cancer cells [].

- It's important to note that these studies were conducted in cell lines and further research is needed to understand its potential effects in humans.

Anti-inflammatory properties:

- DMX may also exhibit anti-inflammatory properties. Studies have shown its potential to reduce the production of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages [].

- Additionally, DMX might improve symptoms associated with inflammatory bowel disease in animal models [].

- More research is needed to confirm these findings and understand the underlying mechanisms of action.

Other potential applications:

- Early research suggests that DMX might have other potential applications, including:

- However, these areas require further investigation to confirm their potential and understand the underlying mechanisms.

Desmethylxanthohumol is a naturally occurring compound classified as a chalcone, primarily isolated from the hop plant (Humulus lupulus). It has the chemical formula C20H20O5 and is recognized for its significant biological properties, including antioxidant and chemoprotective effects. This compound is structurally related to xanthohumol, a more abundant prenylated chalcone found in hops, but desmethylxanthohumol is present in extracts at approximately one-fifth the concentration of its precursor .

- Oxidation: It can undergo oxidation to form corresponding phenolic compounds, which may enhance its antioxidant properties.

- Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit altered biological activities.

- Condensation: Desmethylxanthohumol can react with amines or other nucleophiles, leading to the formation of more complex structures through condensation reactions .

Desmethylxanthohumol exhibits a range of biological activities:

- Apoptosis Induction: It has been shown to induce apoptosis in lymphoid leukemic cells, suggesting potential applications in cancer therapy .

- Antioxidant Properties: The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress .

- Estrogenic Activity: In vitro studies indicate that desmethylxanthohumol possesses estrogenic properties, potentially influencing hormonal pathways .

Several methods have been developed for synthesizing desmethylxanthohumol:

- Natural Extraction: The primary method involves extracting the compound from hop plants using solvents like ethanol or methanol.

- Chemical Synthesis: Synthetic routes often involve the condensation of appropriate phenolic precursors followed by prenylation. Recent studies have explored ring-closing reactions to create analogs with enhanced properties .

- Biotransformation: Utilizing microbial fermentation processes has also been investigated as a means to produce desmethylxanthohumol from simpler substrates .

Desmethylxanthohumol has various applications across different fields:

- Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development.

- Food Industry: Due to its antioxidant properties, it may be used as a natural preservative in food products.

- Cosmetics: The compound's ability to protect against oxidative damage positions it as an ingredient in skincare formulations .

Research on desmethylxanthohumol's interactions includes:

- Drug Interactions: Studies suggest that desmethylxanthohumol may interact with various pharmacological agents, enhancing or inhibiting their effects.

- Cellular Interactions: Investigations into its mechanism of action reveal that it may modulate signaling pathways involved in apoptosis and cell proliferation .

- Estrogen Receptor Binding: Its estrogenic activity indicates potential interactions with estrogen receptors, which could influence hormonal therapies .

Desmethylxanthohumol shares structural similarities with several other compounds. Below are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Xanthohumol | Prenylated Chalcone | More abundant in hops; stronger antioxidant activity |

| Isoflavones | Flavonoids | Primarily found in legumes; known for estrogenic effects |

| Flavonols | Flavonoids | Commonly found in fruits; diverse health benefits |

| Chalcone | Flavonoid Precursor | Basic structure for many flavonoids; less bioactive than desmethylxanthohumol |

Desmethylxanthohumol is unique due to its specific biological activities and its presence in hop extracts, distinguishing it from other similar compounds that may not exhibit the same degree of apoptosis induction or antioxidant capacity.

Early Foundations in Hop Chemistry Research

The scientific investigation of prenylated flavonoids from hops began in the early twentieth century with foundational work that would eventually lead to the identification of desmethylxanthohumol [1]. The journey toward discovering this important compound commenced with the pioneering research of Power, Tutin, and Rogerson in 1913, who first isolated and characterized xanthohumol from hop extracts [1] [2]. These researchers named the compound after its characteristic yellow color, derived from the Greek word 'xanthos' meaning yellow, and its botanical source [2]. Simultaneously, Power and colleagues also obtained a related substance they termed humulol, which was later identified as isoxanthohumol by Verzele and associates in 1957 [1].

The early decades of hop flavonoid research were marked by structural uncertainty and methodological limitations [1]. Following the initial isolation work in 1913, there remained considerable doubt regarding the precise position of the prenyl substituent relative to the methoxy group in xanthohumol [1]. This structural ambiguity persisted until 1961, when two independent research groups finally confirmed Verzele's original structure proposal through partial synthesis and chemical degradation studies [1]. Vandewalle's team and the research group of Orth and Riedl both contributed to this structural confirmation, establishing the foundation for understanding prenylated chalcone chemistry in hops [1].

Recognition of Desmethylxanthohumol as a Distinct Compound

The identification of desmethylxanthohumol as a distinct chemical entity emerged during the expanded analytical investigations of hop prenylated flavonoids in the 1990s and early 2000s [3] [4]. Stevens and colleagues played a crucial role in this developmental period, conducting comprehensive analyses of hop prenylflavonoid composition that revealed the presence of multiple structurally related compounds beyond xanthohumol [5] [6]. Their systematic approach to hop chemistry led to the recognition that desmethylxanthohumol represented a significant component of the prenylated flavonoid profile in various hop cultivars [3].

Research conducted during this period demonstrated that desmethylxanthohumol occurs naturally in hop cones at concentrations up to 0.2 percent by mass, making it the second most abundant prenylchalcone after xanthohumol [4]. The compound was assigned the Chemical Abstracts Service registry number 115063-39-3, officially establishing its chemical identity [7] [8]. Early analytical work revealed that crude xanthohumol preparations consistently contained small amounts of desmethylxanthohumol, indicating the co-occurrence of these related compounds in natural hop extracts [3].

Analytical Method Development and Characterization

The definitive characterization of desmethylxanthohumol required the development of sophisticated analytical methodologies capable of distinguishing between closely related prenylated flavonoids [9] [6]. The emergence of liquid chromatography-mass spectrometry techniques in the 1990s and 2000s provided researchers with the analytical precision necessary to identify and quantify individual hop prenylflavonoids [9]. Stevens and co-workers were among the first to apply these advanced analytical approaches to hop chemistry, enabling the separation and identification of multiple prenylated chalcones and flavanones [5].

The development of ultra-high-pressure liquid chromatography tandem mass spectrometry methods in 2012 represented a significant advancement in hop prenylflavonoid analysis [10]. Yuan and colleagues developed and validated rapid analytical methods capable of simultaneous determination of xanthohumol, isoxanthohumol, 6-prenylnaringenin, 8-prenylnaringenin, and related compounds in complex matrices [10]. These methodological improvements facilitated more comprehensive studies of hop prenylflavonoid composition and enabled researchers to better understand the relationships between different prenylated compounds [10].

The introduction of stable isotope dilution analysis methods in 2020 marked the achievement of gold standard analytical capabilities for hop prenylflavonoid quantitation [11]. Röhrer and associates developed the first stable isotope dilution analysis method for quantifying six natural prenylated flavonoids, including both xanthohumol and xanthohumol C, establishing unprecedented analytical accuracy for these compounds [11]. This methodological advancement enabled researchers to compensate for matrix effects and losses during sample preparation, providing the most reliable quantitative data for hop prenylflavonoids to date [11].

Chemical Structure Elucidation and Properties

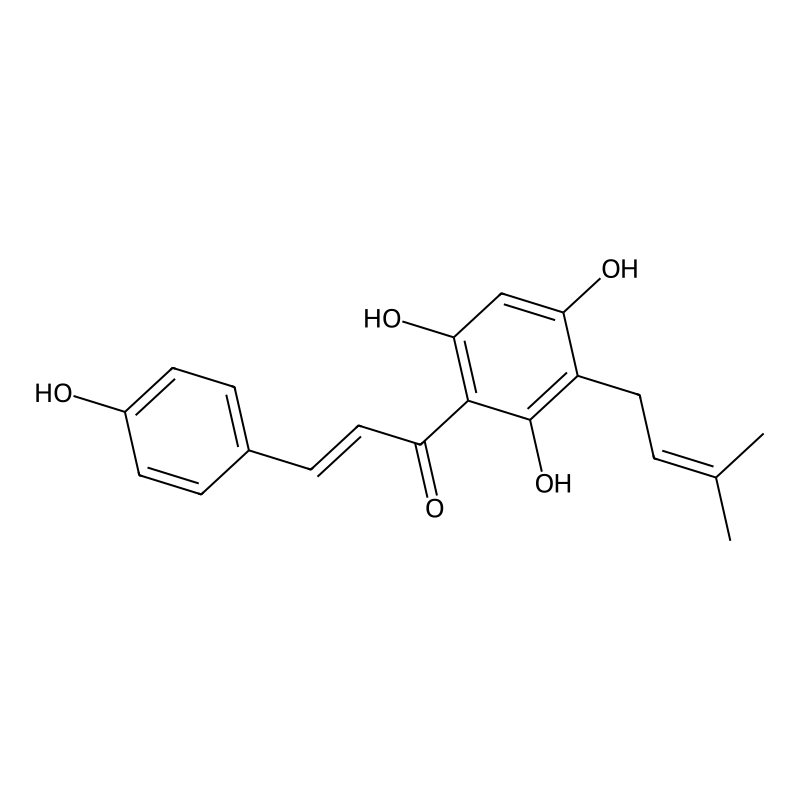

The complete structural characterization of desmethylxanthohumol revealed it to be a prenylated hydroxychalcone with the molecular formula C₂₀H₂₀O₅ and a molecular weight of 340.37 grams per mole [7] [12]. The compound is classified as a member of the chalcone family, specifically as a trans-chalcone substituted by hydroxy groups at positions 4, 2', 4', and 6' and a 3-methylbut-2-en-1-yl group at position 3' [7]. This structural arrangement places desmethylxanthohumol within the broader category of linear 1,3-diarylpropanoids and the subclass of 3-prenylated chalcones [12].

The International Union of Pure and Applied Chemistry name for desmethylxanthohumol is (E)-3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one [7] [12]. The compound exhibits a melting point of 154-155 degrees Celsius and demonstrates limited water solubility with a calculated value of 1.08×10⁻² grams per liter [8] [12]. The logarithm of the partition coefficient (LogP) is calculated to be 3.53, indicating relatively lipophilic characteristics [12].

Natural Occurrence and Biosynthetic Context

Desmethylxanthohumol has been reported to occur naturally in Humulus lupulus and Helichrysum dregeanum, with hop plants serving as the primary commercial source [7]. Within hop plants, desmethylxanthohumol is biosynthesized in the lupulin glands of female hop cones through pathways involving acylation and prenylation of phloroglucinol [4]. The compound serves as a precursor in the biosynthetic network that produces various prenylated flavonoids, including the potent phytoestrogens 8-prenylnaringenin and 6-prenylnaringenin [4].

Research has demonstrated that desmethylxanthohumol can undergo spontaneous isomerization to form a mixture of 6-prenylnaringenin and 8-prenylnaringenin under certain conditions [13]. This isomerization process has significant biological implications, as 8-prenylnaringenin has been identified as the most potent phytoestrogen currently known [4]. The recognition of desmethylxanthohumol as a pro-estrogenic compound has led to increased research interest in its potential applications and biological activities [4].

Data Tables

Table 1: Historical Timeline of Desmethylxanthohumol Discovery and Development

| Milestone | Year | Key Researchers/Reference | Significance |

|---|---|---|---|

| First isolation of xanthohumol from hops | 1913 | Power et al. | First chemical isolation and naming of xanthohumol |

| Identification of humulol (later identified as isoxanthohumol) | 1913 | Power et al. | Discovery of related substance (later identified as isoxanthohumol) |

| Structure confirmation of xanthohumol | 1961 | Vandewalle; Orth and Riedl | Confirmation of chemical structure and prenyl group position |

| Xanthohumol detected in beer | 1999 | Stevens and co-workers | First detection of xanthohumol in beer matrix |

| First analytical quantitation methods for hop prenylflavonoids | 1990s | Stevens et al. | Development of methods to quantify hop prenylated compounds |

| Identification of desmethylxanthohumol as a key hop component | 1990s-2000s | Various researchers | Recognition of desmethylxanthohumol as major hop flavonoid |

| Development of liquid chromatography-mass spectrometry methods for prenylated flavonoids | 2000s | Van Breemen group | Advanced analytical methods for complex hop matrices |

| Ultra-high-pressure liquid chromatography tandem mass spectrometry methods for hop prenylflavonoids | 2012 | Yuan et al. | Rapid and sensitive quantitation in biological samples |

| Stable isotope dilution analysis methods for hop compounds | 2020 | Röhrer et al. | Gold standard analytical methods for hop compounds |

Table 2: Chemical Properties of Desmethylxanthohumol

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₂₀H₂₀O₅ | PubChem |

| Molecular Weight | 340.37 g/mol | PubChem |

| Chemical Abstracts Service Registry Number | 115063-39-3 | Chemical Abstracts Service Common Chemistry |

| International Union of Pure and Applied Chemistry Name | (E)-3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | PubChem |

| Chemical Class | Prenylated chalcone, Linear 1,3-diarylpropanoid | ClassyFire Taxonomy |

| Melting Point | 154-155°C | Chemical Abstracts Service Common Chemistry |

| Solubility (ALOGPS) | 1.08×10⁻² g/L | PhytoHub Database |

| LogP (ALOGPS) | 3.53 | PhytoHub Database |

| Natural Occurrence | Humulus lupulus, Helichrysum dregeanum | PubChem |

The biosynthetic pathway leading to desmethylxanthohumol formation represents a crucial step in hop prenylflavonoid metabolism [8]. The compound originates from the phenylpropanoid pathway, beginning with phenylalanine and progressing through several enzymatic steps to form naringenin chalcone [9]. The key transformation occurs when prenyltransferase HlPT1L catalyzes the transfer of dimethylallyl diphosphate (DMAPP) to naringenin chalcone, yielding desmethylxanthohumol [10] [9].

This biosynthetic relationship establishes desmethylxanthohumol as the immediate precursor to xanthohumol formation [8] [9]. The conversion of desmethylxanthohumol to xanthohumol involves the action of O-methyltransferase OMT1, which specifically methylates the 6'-hydroxyl group of desmethylxanthohumol using S-adenosyl-L-methionine as the methyl donor [8] [9]. This methylation reaction represents the final step in xanthohumol biosynthesis and occurs within the specialized glandular trichomes of hop cones [9].

Research has demonstrated that the biosynthetic sequence follows a specific order: prenylation precedes methylation [8]. This order was confirmed through experimental evidence showing that 6'-O-methylchalconaringenin is not found in hops, and none of the characterized O-methyltransferases could methylate chalconaringenin to form this compound [8]. The identification of OMT1 as the specific desmethylxanthohumol 6'-O-methyltransferase clarified the enzymatic mechanism underlying xanthohumol formation [8] [9].

Structural Relationships with Other Hop Compounds

| Compound | Type | Molecular Formula | Molecular Weight (g/mol) | Relationship to Desmethylxanthohumol | Conversion Pathway |

|---|---|---|---|---|---|

| Desmethylxanthohumol | Prenylated chalcone | C20H20O5 | 340.37 | Parent compound | Final product from chalconaringenin |

| Xanthohumol | Prenylated chalcone | C21H22O5 | 354.40 | Methylated derivative (6'-O-methylated) | OMT1 methylation of desmethylxanthohumol |

| Isoxanthohumol | Prenylated flavanone | C21H22O5 | 354.40 | Isomerization product from xanthohumol | Thermal isomerization of xanthohumol |

| 8-Prenylnaringenin | Prenylated flavanone | C20H20O5 | 340.37 | Cyclization product from desmethylxanthohumol | Spontaneous cyclization of desmethylxanthohumol |

| 6-Prenylnaringenin | Prenylated flavanone | C20H20O5 | 340.37 | Cyclization product from desmethylxanthohumol | Spontaneous cyclization of desmethylxanthohumol |

| Xanthogalenol | Prenylated chalcone | C21H22O5 | 354.40 | Methylated derivative (4'-O-methylated) | Alternative methylation pathway |

| Naringenin chalcone | Chalcone | C15H12O5 | 288.25 | Biosynthetic precursor | CHS synthesis from p-coumaroyl-CoA |

| Chalconaringenin | Chalcone | C15H12O5 | 288.25 | Biosynthetic precursor | Prenylation of naringenin chalcone |

Desmethylxanthohumol exhibits intricate structural relationships with multiple hop compounds, serving as both a biosynthetic intermediate and a source of various derivatives through different chemical transformations [11] [12]. The compound's relationship to xanthohumol involves the addition of a single methyl group at the 6'-position, transforming the molecular formula from C20H20O5 to C21H22O5 [8] [9]. This methylation significantly alters the compound's biological properties and stability characteristics [8].

The structural connection between desmethylxanthohumol and prenylated flavanones occurs through spontaneous cyclization reactions [13]. Under appropriate conditions, desmethylxanthohumol undergoes intramolecular Michael addition reactions, leading to the formation of both 8-prenylnaringenin and 6-prenylnaringenin [13]. These cyclization products maintain the same molecular formula as the parent compound but exhibit distinct three-dimensional structures due to the formation of the flavanone ring system [13]. The cyclization process typically yields an approximately 15:85 ratio of 8-prenylnaringenin to 6-prenylnaringenin under neutral conditions [13].

Enzymatic Mechanisms and Metabolic Pathways

| Step | Enzyme/Process | Substrate | Product | Cellular Location |

|---|---|---|---|---|

| 1 | Phenylalanine ammonia lyase | Phenylalanine | Cinnamic acid | Cytoplasm |

| 2 | Cinnamate 4-hydroxylase | Cinnamic acid | p-Coumaric acid | Endoplasmic reticulum |

| 3 | 4-Coumarate CoA ligase | p-Coumaric acid | p-Coumaroyl-CoA | Cytoplasm |

| 4 | Chalcone synthase (CHS_H1) | p-Coumaroyl-CoA + 3 Malonyl-CoA | Naringenin chalcone | Glandular trichomes |

| 5 | Prenyltransferase (HlPT1L) | Naringenin chalcone + DMAPP | Desmethylxanthohumol | Plastids |

| 6 | O-methyltransferase (OMT1) | Desmethylxanthohumol + SAM | Xanthohumol | Glandular trichomes |

| 7 | Spontaneous cyclization | Desmethylxanthohumol | 8-Prenylnaringenin + 6-Prenylnaringenin | Solution (pH dependent) |

| 8 | Thermal isomerization | Xanthohumol | Isoxanthohumol | During brewing/heating |

The enzymatic mechanisms governing desmethylxanthohumol formation and transformation involve multiple specialized enzymes operating within hop glandular trichomes [14] [10]. The prenyltransferase HlPT1L catalyzes the critical prenylation step, transferring DMAPP to naringenin chalcone to form desmethylxanthohumol [10]. This enzyme exhibits specificity for chalcone substrates and DMAPP as the prenyl donor, operating within plastids where the methylerythritol phosphate pathway provides the necessary DMAPP [10] [9].

The subsequent methylation of desmethylxanthohumol involves O-methyltransferase OMT1, which demonstrates high specificity for the 6'-hydroxyl group of desmethylxanthohumol [8] [9]. This enzyme exhibits kinetic properties similar to other plant O-methyltransferases, with Km values indicating efficient substrate binding and catalytic activity [8]. The methylation reaction requires S-adenosyl-L-methionine as the methyl donor and occurs within the specialized metabolic environment of hop glandular trichomes [9].

Research has identified the formation of metabolon complexes involving multiple enzymes in the prenylated compound biosynthetic pathway [14] [10]. These metabolon structures facilitate efficient substrate channeling and prevent the loss of reactive intermediates, including desmethylxanthohumol, through unwanted side reactions [14]. The metabolon assembly includes chalcone synthase, prenyltransferase, and associated auxiliary proteins that enhance overall pathway efficiency [14].

Chemical Dynamics and Isomerization Behavior

The chemical dynamics of desmethylxanthohumol reveal complex isomerization behaviors that significantly impact its biological activity and stability [13]. Under neutral conditions in methanol, desmethylxanthohumol undergoes spontaneous isomerization through intramolecular Michael addition reactions, forming both 8-prenylnaringenin and 6-prenylnaringenin [13]. This isomerization process occurs relatively rapidly, with significant conversion observable within short time periods even at low temperatures [13].

Quantitative studies using nuclear magnetic resonance spectroscopy have demonstrated that the isomerization reaction involves deuterium exchange when conducted in deuterated solvents [13]. This exchange creates isotopic effects that provide mechanistic insights into the cyclization process, confirming the intramolecular Michael addition mechanism [13]. The reaction produces an approximately 15:85 ratio of 8-prenylnaringenin to 6-prenylnaringenin, which remains relatively constant throughout the reaction course [13].

The presence of dissolved oxygen appears to influence desmethylxanthohumol stability, with degassed samples showing approximately twice the rate of isomerization compared to non-degassed samples [13]. This oxygen effect suggests complex chemical interactions that may involve radical pathways or oxidative processes affecting the chalcone structure [13]. The isomerization behavior has significant implications for biological activity assessment, as the formation of 8-prenylnaringenin contributes to estrogenic activity attributed to desmethylxanthohumol samples [13].

Biological Activity and Pharmacological Properties

| Study Type | Key Findings | Significance | Reference Category |

|---|---|---|---|

| Chemical characterization | Prenylated chalcone with molecular formula C20H20O5 | Fundamental structural identification | Structural chemistry |

| Biosynthetic pathway | Formed by prenylation of naringenin chalcone by HlPT1L | Biosynthetic pathway elucidation | Plant biochemistry |

| Enzyme identification | OMT1 methylates desmethylxanthohumol to form xanthohumol | Enzymatic mechanism clarification | Molecular biology |

| Isomerization dynamics | Spontaneous cyclization to 8-PN and 6-PN in solution | Dynamic behavior understanding | Physical chemistry |

| Structural analysis | Chalcone structure with 3-methylbut-2-enyl prenyl group | Structure-activity relationship basis | Analytical chemistry |

| Metabolic conversion | Serves as precursor for multiple bioactive compounds | Metabolic network mapping | Metabolomics |

| Pharmacological activity | Exhibits antiproliferative and apoptosis-inducing properties | Therapeutic potential assessment | Pharmacology |

| Stability studies | Undergoes isomerization under neutral conditions | Quality control implications | Stability analysis |

| Quantitative analysis | Concentration varies by hop variety and growing conditions | Agricultural optimization guidance | Agricultural chemistry |

| Biotransformation | Microbial metabolism produces novel glucosylated derivatives | Metabolic engineering applications | Biotechnology |

Research investigations have demonstrated that desmethylxanthohumol exhibits significant antiproliferative properties against human prostate cancer cells, though its activity is generally lower than that of xanthohumol [15]. The compound demonstrates antiproliferative effects on PC-3 and DU145 prostate cancer cell lines, with its activity being surpassed by other prenylated flavonoids derived from its cyclization products [15]. These findings suggest that the chalcone structure of desmethylxanthohumol contributes to its biological activity, though the specific molecular mechanisms remain under investigation [15].

The pharmacological properties of desmethylxanthohumol are closely linked to its role as a precursor for more potent bioactive compounds [16] [12]. The spontaneous formation of 8-prenylnaringenin from desmethylxanthohumol is particularly significant, as 8-prenylnaringenin represents one of the most potent phytoestrogens identified to date [16]. This conversion pathway suggests that the apparent biological activities of desmethylxanthohumol preparations may partially result from the presence of these cyclization products [13].

Studies examining the antioxidant properties of desmethylxanthohumol have revealed moderate activity compared to other hop compounds [17]. The compound's ability to scavenge reactive oxygen species and protect against oxidative damage appears to be related to its phenolic hydroxyl groups and the conjugated chalcone system [17]. However, the instability of desmethylxanthohumol under various conditions complicates the assessment of its intrinsic antioxidant capacity [17].

Analytical Characterization and Detection Methods

The analytical characterization of desmethylxanthohumol requires sophisticated techniques due to its chemical instability and the presence of structurally related compounds in hop extracts [12]. High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for desmethylxanthohumol analysis, providing both quantitative determination and structural confirmation [12]. The compound exhibits characteristic UV absorption maxima and fragmentation patterns that facilitate its identification in complex matrices [12].

Quantitative nuclear magnetic resonance spectroscopy has emerged as a powerful tool for desmethylxanthohumol analysis, particularly for monitoring its isomerization dynamics and assessing sample purity [13]. This technique provides direct quantitative information without requiring reference standards and can simultaneously monitor multiple compounds in solution [13]. The method has proven particularly valuable for understanding the dynamic behavior of desmethylxanthohumol in various solvent systems [13].

The development of stable isotope dilution analysis methods has enhanced the accuracy of desmethylxanthohumol quantification in biological and agricultural samples [18]. These methods employ isotopically labeled internal standards to correct for analytical losses and matrix effects, providing more reliable quantitative results [18]. The implementation of such methods has improved the understanding of desmethylxanthohumol distribution in different hop tissues and its behavior during processing operations [18].

Agricultural and Environmental Factors

The concentration of desmethylxanthohumol in hop cones varies significantly based on genetic factors, environmental conditions, and agricultural practices [19] [20]. Different hop varieties exhibit distinct accumulation patterns for desmethylxanthohumol, with some cultivars showing particularly high concentrations of this compound relative to xanthohumol [19]. The Wye Challenger variety has been identified as a particularly rich source of desmethylxanthohumol among the studied cultivars [19].

Climatological conditions significantly influence desmethylxanthohumol accumulation in hop plants, with studies demonstrating that challenging weather conditions generally lead to higher concentrations of this compound [19]. The relationship between environmental stress and secondary metabolite production suggests that desmethylxanthohumol formation may be part of the plant's adaptive response to adverse conditions [19]. These findings have implications for hop cultivation strategies aimed at optimizing secondary metabolite content [19].

The temporal accumulation of desmethylxanthohumol during hop cone development follows predictable patterns, with concentrations gradually increasing from the onset of flowering through cone maturation [20]. This compound is present not only in female hop cones but also in male inflorescences, though at lower concentrations [20]. The distribution of desmethylxanthohumol extends beyond the lupulin glands to include hop leaves, indicating broader metabolic involvement in plant tissues [20].

Biotransformation and Metabolic Engineering Applications

The biotransformation of desmethylxanthohumol by microbial systems has revealed novel metabolic pathways leading to unique glucosylated derivatives [21]. These biotransformation products include various glucopyranosides that exhibit altered biological properties compared to the parent compound [21]. The identification of these metabolites provides insights into potential detoxification mechanisms and alternative applications for desmethylxanthohumol-derived compounds [21].

Metabolic engineering approaches have utilized knowledge of desmethylxanthohumol biosynthesis to enhance production of prenylated flavonoids in heterologous systems [22] [23]. The successful reconstruction of the desmethylxanthohumol biosynthetic pathway in yeast has demonstrated the feasibility of microbial production systems for this compound [22] [23]. These engineering efforts have identified prenylation as a key limiting step in desmethylxanthohumol biosynthesis, leading to targeted optimization strategies [22] [23].

The development of enhanced biosynthetic systems for desmethylxanthohumol production has involved enzyme engineering, pathway optimization, and metabolic flux redirection [22] [23]. These approaches have achieved significant improvements in compound yields and have provided platforms for producing desmethylxanthohumol derivatives with potentially enhanced properties [22] [23]. The success of these metabolic engineering efforts demonstrates the potential for sustainable production of this valuable compound through biotechnological approaches [22] [23].